Cas no 111171-94-9 (3-Methylbenzenepropanol)

3-Methylbenzenepropanol 化学的及び物理的性質
名前と識別子
-
- Benzenepropanol,3-methyl-
- 3-(m-methylphenyl)-1-propanol
- 33-Oxy-1-methyl-3-propyl-benzol
- 3-Hydroxy-1-m-tolyl-propan
- 3-hydroxy-1-m-tolyl-propane
- 3-M-TOLYL-PROPAN-1-OL
- ACMC-20me2s
- AG-D-29278
- CTK4A7217
- SureCN78906
- 3-Methylbenzenepropanol
- 3-(3-methylphenyl)propan-1-ol
- Benzenepropanol, 3-methyl-
- 3-(m-Tolyl)propan-1-ol
- 3-(3-methylphenyl)-1-propanol
- ANOZGSVWIWKADP-UHFFFAOYSA-N
- 3205AH
- NE34030
- C12553
- SB84057
- MFCD09038686
- DTXSID60437414
- CS-14583
- CS-M2099
- AKOS005217808
- 111171-94-9
- A1-08425
- EN300-129705
- SCHEMBL78906
- Z979436642
- DB-303975
-
- MDL: MFCD09038686
- インチ: 1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3
- InChIKey: ANOZGSVWIWKADP-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 150.10452
- どういたいしつりょう: 150.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 0.984±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 147 ºC (20 Torr)
- フラッシュポイント: 112.2±14.5 ºC,
- 屈折率: 1.52004 (589.3 nm 25 ºC)
- ようかいど: 微溶性(3.5 g/l)(25ºC)、
- PSA: 20.23
- LogP: 1.91990
3-Methylbenzenepropanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129705-0.5g |
3-(3-methylphenyl)propan-1-ol |
111171-94-9 | 95% | 0.5g |
$217.0 | 2023-05-03 | |
TRC | M371400-50mg |
3-Methylbenzenepropanol |
111171-94-9 | 50mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-129705-0.25g |
3-(3-methylphenyl)propan-1-ol |
111171-94-9 | 95% | 0.25g |
$138.0 | 2023-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65600-100mg |
3-Methylbenzenepropanol |
111171-94-9 | 100mg |
¥1682.0 | 2021-09-08 | ||
Enamine | EN300-129705-5000mg |
3-(3-methylphenyl)propan-1-ol |
111171-94-9 | 95.0% | 5000mg |
$750.0 | 2023-09-30 | |
Enamine | EN300-129705-10000mg |
3-(3-methylphenyl)propan-1-ol |
111171-94-9 | 95.0% | 10000mg |
$1339.0 | 2023-09-30 | |
abcr | AB543168-1g |
3-(m-Tolyl)propan-1-ol; . |
111171-94-9 | 1g |
€467.50 | 2025-02-17 | ||
Ambeed | A247897-1g |
3-Methylbenzenepropanol |
111171-94-9 | 95% | 1g |
$348.0 | 2024-04-26 | |
abcr | AB543168-250mg |
3-(m-Tolyl)propan-1-ol; . |
111171-94-9 | 250mg |
€266.50 | 2025-02-17 | ||
1PlusChem | 1P007U5X-1g |
Benzenepropanol,3-methyl- |
111171-94-9 | 95% | 1g |
$344.00 | 2025-02-22 |
3-Methylbenzenepropanol 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
3-Methylbenzenepropanolに関する追加情報
Chemical Profile of 3-Methylbenzenepropanol (CAS No. 111171-94-9)
3-Methylbenzenepropanol, identified by its Chemical Abstracts Service number CAS No. 111171-94-9, is an organic compound that has garnered attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, belonging to the class of alcohols derived from aromatic hydrocarbons, exhibits a distinct molecular architecture that makes it a subject of interest for various synthetic applications.
The molecular formula of 3-Methylbenzenepropanol is C10H14O, reflecting its composition of a benzene ring substituted with a methyl group and an isopropyl alcohol side chain. This structural configuration imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both aromatic and aliphatic moieties in its structure allows for diverse functionalization pathways, which are exploited in the development of fine chemicals and pharmaceutical intermediates.
In recent years, 3-Methylbenzenepropanol has been explored for its potential applications in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its aromatic backbone provides a stable platform for further derivatization, enabling the creation of complex molecules with tailored biological activities. For instance, researchers have investigated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, leveraging its ability to undergo selective functional group transformations.
The pharmaceutical industry has shown particular interest in 3-Methylbenzenepropanol due to its versatility in medicinal chemistry. Its structural features make it a suitable candidate for designing molecules that interact with biological targets, such as enzymes and receptors. By modifying the substituents on the benzene ring or the alcohol moiety, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This flexibility has led to several patents and ongoing research projects aimed at developing novel therapeutic entities.
From a synthetic chemistry perspective, 3-Methylbenzenepropanol serves as an important building block for constructing more complex organic molecules. Its reaction with various electrophiles and nucleophiles allows for the introduction of diverse functional groups, facilitating the synthesis of heterocyclic compounds and other valuable derivatives. The compound’s ability to participate in cross-coupling reactions, such as Suzuki or Heck couplings, further enhances its utility in modern synthetic methodologies.
The industrial production of 3-Methylbenzenepropanol typically involves multi-step synthetic routes that may include Friedel-Crafts alkylation followed by reduction or other catalytic processes. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making it possible to produce 3-Methylbenzenepropanol on an industrial scale with minimal byproducts. Such improvements are crucial for meeting the growing demand for high-purity intermediates in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, 3-Methylbenzenepropanol finds use in other industries, including fragrances and cosmetics. Its aromatic nature contributes to desirable olfactory properties when used as a component in perfumes or scented products. Furthermore, its alcohol functionality allows it to act as a solvent or cosolvent in various formulations, enhancing the stability and bioavailability of active ingredients.
Recent research has also explored the environmental impact of 3-Methylbenzenepropanol, particularly in terms of biodegradability and toxicity. Studies indicate that under certain conditions, this compound can be metabolized by microorganisms, suggesting that it may not pose significant long-term environmental risks when handled properly. However, further investigation is needed to fully understand its ecological footprint and to develop sustainable practices for its use and disposal.
The future prospects for 3-Methylbenzenepropanol appear promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in green chemistry may lead to more environmentally friendly synthetic routes, reducing the environmental impact associated with its production. Additionally, collaborations between academia and industry are likely to drive new discoveries that could unlock even greater potential for this versatile compound.
In conclusion,3-Methylbenzenepropanol (CAS No. 111171-94-9) is a multifaceted organic molecule with significant utility across multiple sectors. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in pharmaceutical synthesis and other industrial applications. As research continues to uncover new possibilities for this compound,3-Methylbenzenepropanol is poised to remain an important player in the chemical industry for years to come.
111171-94-9 (3-Methylbenzenepropanol) 関連製品
- 122-97-4(3-Phenyl-1-propanol)
- 10521-91-2(5-Phenyl-1-pentanol)
- 62607-69-6(10-Phenyldecan-1-Ol)
- 180274-13-9(4-Ethyl-benzenepropanol)
- 3208-26-2(9-Phenyl-1-nonanol)
- 2430-16-2(6-Phenylhexanol)
- 3360-41-6(4-Phenyl-1-butanol)
- 3208-25-1(7-Phenylheptan-1-ol)
- 10472-97-6(8-Phenyloctan-1-ol)
- 147598-21-8(3-4-(2-methylpropyl)phenylpropan-1-ol)

